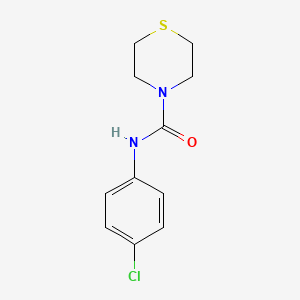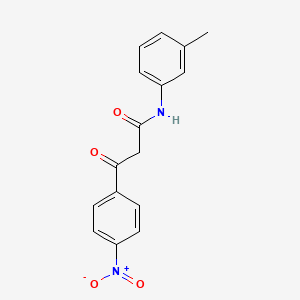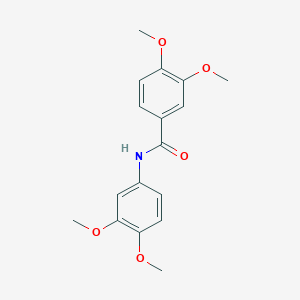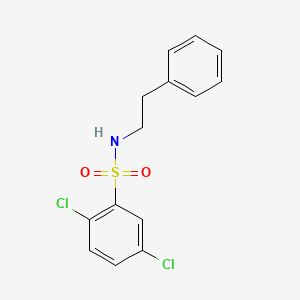
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide, also known as CTMC, is a chemical compound that belongs to the family of thiomorpholines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide exerts its biological effects by binding to specific targets in the body. It has been shown to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide also binds to ion channels, altering their conformation and function.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has also been shown to modulate the function of ion channels, leading to changes in membrane potential and ion flux.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various biological processes. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments.
However, N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has some limitations for lab experiments. It has been shown to have some cytotoxic effects on certain cell types, which may limit its use in certain experiments. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide also has a relatively short half-life in vivo, which may limit its usefulness for studying long-term physiological effects.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase based on the structure of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide. Another area of research is the use of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide as a tool to study the structure and function of ion channels in more detail. Finally, the potential therapeutic applications of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide in the treatment of various diseases, such as glaucoma and epilepsy, warrant further investigation.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-thiomorpholinecarboxamide is a unique chemical compound that has been extensively used in scientific research. It has a potent and selective inhibitory effect on carbonic anhydrase and modulates the function of ion channels. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective inhibitors of carbonic anhydrase, the use of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide as a tool to study ion channels, and the investigation of its potential therapeutic applications.
Métodos De Síntesis
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide can be synthesized through a multistep process starting from 4-chlorobenzoic acid and thiomorpholine. The first step involves the conversion of 4-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with thiomorpholine to form the corresponding amide. Finally, the amide is treated with hydrogen sulfide to obtain N-(4-chlorophenyl)-4-thiomorpholinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays an important role in regulating acid-base balance in the body. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has also been used as a probe to study the structure and function of ion channels, which are important for the transmission of nerve impulses.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGNPECZHXQBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)thiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)


![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)



![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)